AZ505 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2) lysine methyltransferase. [, , , , , , , , , ] SMYD2 is an enzyme that catalyzes the transfer of methyl groups to lysine residues on histone and non-histone proteins, thereby influencing gene expression and various cellular processes. [, , , , , , , , ] AZ505's ability to specifically inhibit SMYD2 makes it a valuable tool in investigating the role of this enzyme in various biological processes and disease models. [, , , , , , , , , ]
AZ505 is a small-molecule inhibitor specifically targeting the SET and MYND domain-containing 2 protein (SMYD2), a significant protein lysine methyltransferase involved in various cellular processes, including gene regulation and cancer progression. This compound was identified through high-throughput screening and has shown potent inhibitory effects on SMYD2, with a half-maximal inhibitory concentration (IC50) of 0.12 μM, indicating its potential as a therapeutic agent in treating diseases associated with SMYD2 overexpression, such as gastric cancer and esophageal squamous cell carcinoma .
AZ505 was developed as part of research efforts to identify selective inhibitors of histone methyltransferases. Its discovery is attributed to a systematic screening process aimed at finding compounds that can modulate the activity of SMYD2, which is implicated in various malignancies due to its role in methylating histones and non-histone proteins .
The synthesis of AZ505 involves several key steps that integrate organic chemistry techniques. The compound incorporates distinct moieties that contribute to its binding affinity and selectivity for SMYD2. The synthetic route typically includes:
The synthesis often employs techniques such as:
AZ505 possesses a complex molecular structure characterized by three main components:
The molecular formula for AZ505 is C₁₅H₁₄Cl₂F₆N₄O, and it has a molecular weight of approximately 397.19 g/mol. Crystallographic studies have provided insights into its binding conformation within the SMYD2 active site, confirming its competitive inhibition mechanism .
AZ505 primarily acts as an inhibitor through competitive binding to the peptide binding groove of SMYD2, effectively blocking substrate access. The compound's interactions lead to a decrease in methylation activity on both histone and non-histone substrates.
Inhibition studies indicate that AZ505 competes with peptide substrates rather than co-factors, which is critical for understanding its mechanism of action. The IC50 values against SMYD2 highlight its potency compared to other methyltransferases, where it shows significantly lower inhibition constants (IC50 > 83.3 μM for other targets) .
The mechanism by which AZ505 inhibits SMYD2 involves:
Kinetic analyses have demonstrated that AZ505 has an inhibition constant (Ki) value of approximately 0.3 μM, reinforcing its role as a potent inhibitor .
AZ505 serves multiple purposes in scientific research:
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that catalyzes mono- or dimethylation of histone H3 at lysine 4 (H3K4me) and lysine 36 (H3K36me), epigenetic marks associated with transcriptional regulation. Unlike canonical histone methyltransferases, SMYD2 exhibits dual localization in both nucleus and cytoplasm, enabling methylation of diverse non-histone substrates including tumor suppressors (p53, RB1), signaling proteins (STAT3, NF-κB p65), and chaperones (HSP90). This substrate versatility positions SMYD2 as a critical node in disease pathogenesis [2] [8].
In cancer, SMYD2 is frequently overexpressed and drives oncogenic processes:
Beyond oncology, SMYD2 modulates immune responses and fibrotic pathways:
Table 1: Key Pathogenic Substrates of SMYD2
Substrate Category | Specific Target | Modification Site | Pathogenic Consequence |
---|---|---|---|
Tumor Suppressors | p53 | K370me | Loss of transcriptional activity |
RB1 | K810me/K860me | Impaired cell cycle control | |
Signaling Proteins | STAT3 | K685me | Enhanced survival pathways |
NF-κB p65 | Undefined | Increased inflammatory response | |
Chaperones | HSP90 | K616me | Altered client protein folding |
Histones | H3K36 | H3K36me2 | Gene repression |
AZ505 emerged from systematic optimization of benzoxazinone compounds identified via high-throughput screening (HTS) against SMYD2. Initial hits demonstrated moderate potency (IC₅₀ ~120-230 nM) but poor pharmacokinetic properties. Structure-activity relationship (SAR) studies revealed critical pharmacophore elements:
The cocrystal structure of AZ505-bound SMYD2 (PDB: 4I7R) confirmed a substrate-competitive mechanism. Key interactions include:
AZ505 exhibits exceptional selectivity (>600-fold) over related methyltransferases:
Table 2: Selectivity Profile of SMYD2 Inhibitors
Compound | SMYD2 IC₅₀ (μM) | SMYD3 IC₅₀ (μM) | DOT1L IC₅₀ (μM) | EZH2 IC₅₀ (μM) |
---|---|---|---|---|
AZ505 | 0.12 | >83.3 | >83.3 | >83.3 |
LLY-507 | 0.015 | >10 | >10 | >10 |
A-893 | 0.0028 | Undetermined | Undetermined | Undetermined |
Lysine methyltransferases (KMTs) represent high-value therapeutic targets due to their roles as "epigenetic writers" that establish heritable gene expression patterns. SMYD2 exemplifies the therapeutic potential of KMT inhibition for several reasons:
Disease-Reversible Mechanism: Unlike genetic mutations, SMYD2-driven epigenetic modifications are pharmacologically reversible. AZ505-mediated inhibition rapidly reduces H3K36me2 levels in cancer cells (A549 lung carcinoma) and fibrotic tissues within hours, demonstrating dynamic target engagement [3] [7] [9].
Pleiotropic Pathway Modulation: By simultaneously targeting histone and non-histone methylation, AZ505 disrupts multiple disease-driving pathways:
Overcoming Drug Resistance: SMYD2 inhibition may circumvent resistance to conventional therapies:
Proof-of-Concept Efficacy: Preclinical models validate SMYD2 targeting:
The development of AZ505 provides both a pharmacological tool and a template for next-generation KMT inhibitors. Its selectivity profile enables precise dissection of SMYD2 biology without confounding off-target effects, facilitating mechanistic studies across diverse disease contexts [3] [6] [10].
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